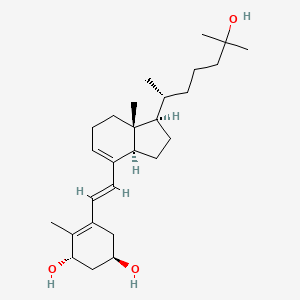

(E)-1|A,25-Dihydroxyprevitamin D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1α,25-Dihydroxyprévitamine D3 est une forme biologiquement active de la vitamine D3. Elle joue un rôle crucial dans l'homéostasie du calcium et la minéralisation osseuse. Ce composé est également connu pour ses effets significatifs sur le système immunitaire et divers processus cellulaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (E)-1α,25-Dihydroxyprévitamine D3 implique plusieurs étapes, à partir du 7-déhydrocholestérol. Le processus comprend une conversion photochimique sous lumière UV pour former la prévitamine D3, suivie d'une isomérisation thermique en vitamine D3. Les étapes finales impliquent des réactions d'hydroxylation dans le foie et les reins pour produire (E)-1α,25-Dihydroxyprévitamine D3 .

Méthodes de production industrielle

La production industrielle de (E)-1α,25-Dihydroxyprévitamine D3 implique généralement des réacteurs photochimiques à grande échelle pour la conversion initiale du 7-déhydrocholestérol. Les étapes d'hydroxylation suivantes sont réalisées à l'aide de bioréacteurs avec des enzymes spécifiques pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

(E)-1α,25-Dihydroxyprévitamine D3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés hydroxylés et déshydroxylés de (E)-1α,25-Dihydroxyprévitamine D3, qui ont des activités biologiques différentes .

Applications de recherche scientifique

(E)-1α,25-Dihydroxyprévitamine D3 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres analogues de la vitamine D.

Biologie : Étudié pour son rôle dans la régulation de l'expression génique et la différenciation cellulaire.

Médecine : Investigué pour son potentiel dans le traitement de maladies telles que l'ostéoporose, le cancer et les maladies auto-immunes.

Industrie : Utilisé dans la formulation de compléments alimentaires et d'aliments enrichis .

Mécanisme d'action

(E)-1α,25-Dihydroxyprévitamine D3 exerce ses effets en se liant au récepteur de la vitamine D, un récepteur nucléaire qui régule l'expression de divers gènes. Cette liaison conduit à l'activation ou à la répression des gènes cibles impliqués dans l'absorption du calcium, la réponse immunitaire et la prolifération cellulaire .

Applications De Recherche Scientifique

(E)-1|A,25-Dihydroxyprevitamin D3 has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other vitamin D analogs.

Biology: Studied for its role in regulating gene expression and cellular differentiation.

Medicine: Investigated for its potential in treating diseases like osteoporosis, cancer, and autoimmune disorders.

Industry: Used in the formulation of dietary supplements and fortified foods .

Mécanisme D'action

(E)-1|A,25-Dihydroxyprevitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes. This binding leads to the activation or repression of target genes involved in calcium absorption, immune response, and cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

1α,25-Dihydroxyvitamine D3 : Une autre forme active de la vitamine D3 ayant des activités biologiques similaires.

24,25-Dihydroxyvitamine D3 : Un métabolite de la vitamine D3 ayant des rôles distincts dans la santé osseuse.

1α-Hydroxyvitamine D3 : Un analogue synthétique utilisé dans le traitement de certains troubles osseux .

Unicité

(E)-1α,25-Dihydroxyprévitamine D3 est unique en raison de sa configuration spécifique et de sa forte activité biologique. Il est particulièrement efficace pour moduler les réponses immunitaires et réguler l'homéostasie du calcium, ce qui en fait un composé précieux en recherche et en milieu clinique .

Propriétés

Formule moléculaire |

C27H44O3 |

|---|---|

Poids moléculaire |

416.6 g/mol |

Nom IUPAC |

(1R,3S)-5-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10+/t18-,22-,23-,24+,25+,27-/m1/s1 |

Clé InChI |

DOIZGAFWGREMOD-TUQZFXKMSA-N |

SMILES isomérique |

CC1=C(C[C@H](C[C@@H]1O)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

SMILES canonique |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)

![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)

![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)